molecular formula C15H18N4S B5688469 N,N-diethyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine

N,N-diethyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine

Cat. No. B5688469
M. Wt: 286.4 g/mol
InChI Key: WDBQCTHOCRGRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine, also known as DMT, is a synthetic compound that belongs to the class of tryptamines. DMT is a potent hallucinogenic substance that has been used for centuries by indigenous cultures in South America for spiritual and religious purposes. In recent years, DMT has gained attention from the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N,N-diethyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A receptor. N,N-diethyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine also has affinity for other serotonin receptors, including 5-HT1A and 5-HT2C. N,N-diethyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine's hallucinogenic effects are thought to be due to its ability to activate these receptors, leading to changes in perception, mood, and thought.
Biochemical and physiological effects:
N,N-diethyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine has been shown to cause a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. N,N-diethyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine also increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in regulating mood and emotion.

Advantages and Limitations for Lab Experiments

N,N-diethyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine has several advantages for lab experiments, including its potent and predictable effects, its relatively short duration of action, and its ability to induce spiritual experiences. However, there are also several limitations to using N,N-diethyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine in lab experiments, including the potential for adverse effects, the need for specialized equipment and trained personnel, and the legal and ethical considerations surrounding the use of hallucinogenic substances in research.

Future Directions

There are several areas of future research that could be pursued with regards to N,N-diethyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine. One area of interest is the potential therapeutic applications of N,N-diethyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine, particularly in the treatment of depression, anxiety, addiction, and PTSD. Another area of interest is the neurobiological mechanisms underlying the effects of N,N-diethyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine, including its effects on brain activity and neurotransmitter systems. Finally, further research is needed to understand the long-term effects of N,N-diethyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine use, particularly with regards to potential changes in brain structure and function.

Synthesis Methods

N,N-diethyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine can be synthesized using various methods, including the Leuckart-Wallach reaction and the Eschweiler-Clarke reaction. The most common method used to synthesize N,N-diethyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine is the Shulgin method, which involves the condensation of indole with N,N-dimethylformamide dimethyl acetal in the presence of a Lewis acid catalyst.

Scientific Research Applications

N,N-diethyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine has been the subject of numerous scientific studies due to its potential therapeutic applications. Some studies have suggested that N,N-diethyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine may have antidepressant and anxiolytic effects, and may also be useful in treating addiction and post-traumatic stress disorder (PTSD). N,N-diethyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine has also been investigated for its potential to induce spiritual experiences and enhance creativity.

properties

IUPAC Name

N,N-diethyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-5-19(6-2)14-13-12(16-8-17-14)11-9(3)7-10(4)18-15(11)20-13/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBQCTHOCRGRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC2=C1SC3=C2C(=CC(=N3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dimethyl-9-thia-1,5,7-triaza-fluoren-8-yl)-diethyl-amine

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